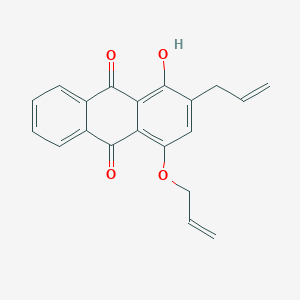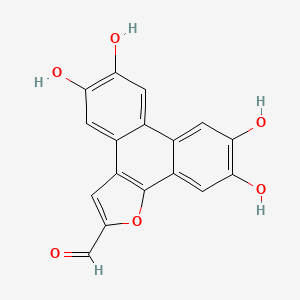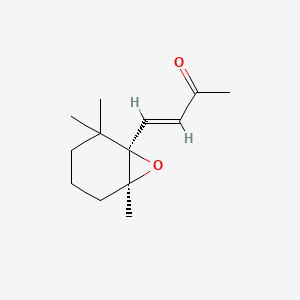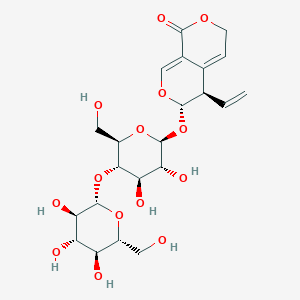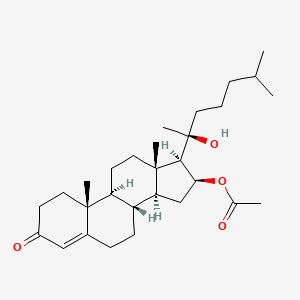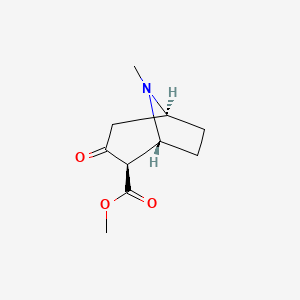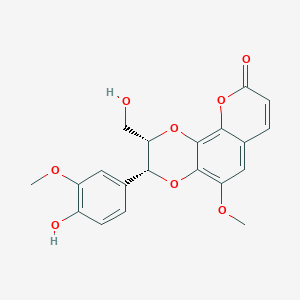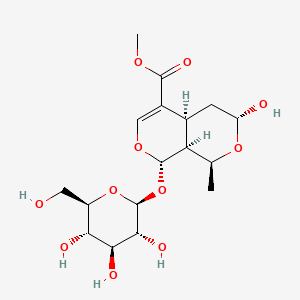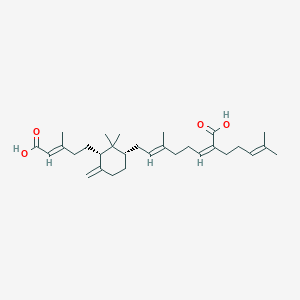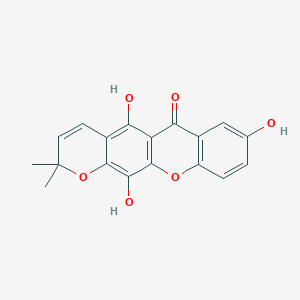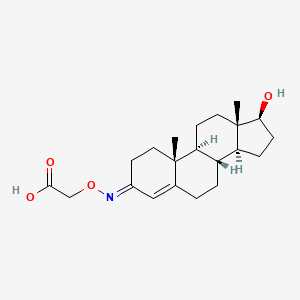
Isopropylidene derivative of sappanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylidene derivative of sappanol is a 1-benzopyran. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Catalytic Properties
The catalytic dehydration of isopropanol over solid acid silicoaluminophosphate type SAPO-5 reveals the potential of isopropylidene derivatives in catalysis. This process involves inter- and intramolecular dehydration, forming propylene and isopropyl ether, with the catalyst showing selectivity to the olefin (Araújo et al., 1999).
Extraction of Organic Compounds
Isopropanol:NH3 alkaline treatment, a method often used in the study of soil organic matter, highlights the role of isopropylidene derivatives in the efficient extraction of water repellent compounds from soil. This process is crucial for understanding soil chemistry and its environmental interactions (Hansel et al., 2008).
Pharmacological Effects
Isopropylidene derivatives from Caesalpinia sappan, such as sappanol, exhibit significant pharmacological effects. Isolated using centrifugal partition chromatography, these compounds demonstrate protective effects against retinal cell death and show potential as antioxidant treatments for retinal diseases (Uddin et al., 2015).
Anti-Inflammatory Properties
Compounds from Caesalpinia sappan, including sappanol, have been identified for their anti-inflammatory effects in macrophages and chondrocytes. These findings support the traditional use of C. sappan in treating inflammation-related pathologies, offering a potential avenue for alternative treatment strategies (Mueller et al., 2016).
Alkylation in Chemical Synthesis
The alkylation of benzene with isopropyl alcohol over SAPO-5 catalysts demonstrates the application of isopropylidene derivatives in chemical synthesis. This process involves optimizing various parameters to achieve high yields and selectivity, indicating the derivative's significance in industrial chemistry (Sridevi et al., 2002).
Renewable Energy and Environmental Applications
The isopropylidene derivatives' role in catalyzing the alcoholysis of Kraft lignin in isopropanol solvent for bio-oil production underscores their importance in renewable energy and environmental applications. This process contributes to the sustainable production of biofuels and chemicals (Kong et al., 2019).
Propiedades
Fórmula molecular |
C19H20O6 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-[[(3aR,9bS)-7-hydroxy-2,2-dimethyl-4,9b-dihydro-[1,3]dioxolo[4,5-c]chromen-3a-yl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C19H20O6/c1-18(2)24-17-13-5-4-12(20)8-16(13)23-10-19(17,25-18)9-11-3-6-14(21)15(22)7-11/h3-8,17,20-22H,9-10H2,1-2H3/t17-,19+/m0/s1 |
Clave InChI |
RLPKXRROWWXWLU-PKOBYXMFSA-N |
SMILES isomérico |
CC1(O[C@H]2C3=C(C=C(C=C3)O)OC[C@]2(O1)CC4=CC(=C(C=C4)O)O)C |
SMILES canónico |
CC1(OC2C3=C(C=C(C=C3)O)OCC2(O1)CC4=CC(=C(C=C4)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



